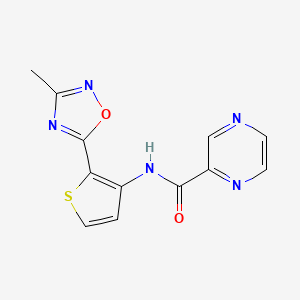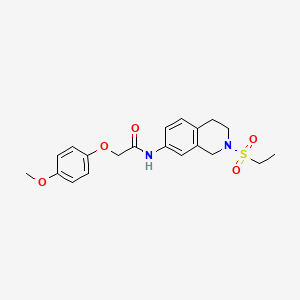![molecular formula C24H23N3O3S B2437814 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923172-44-5](/img/structure/B2437814.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide” is a complex organic compound that contains several functional groups and structural motifs common in medicinal chemistry . The compound contains a thiazole ring, which is a type of heterocycle that is often found in bioactive molecules . Thiazoles can exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazole itself resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activity
- Synthesis and Evaluation : This compound is involved in the synthesis of various chemical compounds. For instance, Liu and Shi (2014) synthesized a series of propanamides containing pyrimidine and 1,3,4-thiadiazole rings, demonstrating moderate to good selective herbicidal activity against Brassica campestris L. at 100 mg/L concentration (Liu & Shi, 2014).
Crystal Structure and Activity
- Structural Analysis : The crystal structure and herbicidal activity of similar compounds have been studied. For example, Liu et al. (2008) synthesized and analyzed the crystal structure of a related compound, finding it effective in herbicidal activity (Liu et al., 2008).
Pharmaceutical Applications
- Medicinal Chemistry : In medicinal chemistry, such compounds are often explored for their potential therapeutic effects. Thabet et al. (2011) synthesized a series of compounds for potential use as anti-inflammatory agents (Thabet et al., 2011).
Biochemical Studies
- Biochemical Research : These compounds are used in biochemical studies. Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, demonstrating high-affinity inhibition (Röver et al., 1997).
Analytical Chemistry
- Fluorescent Probes : In analytical chemistry, derivatives of this compound have been used to create fluorescent probes. Wei (2012) designed and synthesized novel iron ion fluorescent probes based on 2-phenylbenzo[d]thiazole (Wei, 2012).
Antimicrobial and Antioxidant Studies
- Antimicrobial Activity : The antimicrobial properties of such compounds are also a significant area of research. Dawbaa et al. (2021) synthesized novel thiazole derivatives and evaluated their antimicrobial and cytotoxic activities, demonstrating significant effects against various bacterial and fungal strains (Dawbaa et al., 2021).
Molecular Docking and Simulation
- Molecular Docking : These compounds have been used in molecular docking studies to understand their interaction with biological targets. Alghamdi et al. (2023) conducted molecular docking and dynamic simulation studies targeting the main protease of SARS-CoV-2 with novel pyridine and thiazole scaffolds (Alghamdi et al., 2023).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-29-19-9-10-20(30-2)23-22(19)26-24(31-23)27(16-18-12-14-25-15-13-18)21(28)11-8-17-6-4-3-5-7-17/h3-7,9-10,12-15H,8,11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKORNKFMGBJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-isopropyl-3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2437735.png)
![2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid](/img/structure/B2437736.png)

![Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one dihydrochloride](/img/structure/B2437742.png)



![N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2437748.png)


![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2437752.png)
![Ethyl 4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2437753.png)
